4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It features a unique structure that includes a dihydrobenzofuran moiety, which contributes to its potential biological activity. The compound is primarily utilized in scientific research, particularly in studies related to neuropharmacology and drug development.
The compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem. Its molecular formula is , and it has a molecular weight of approximately 227.71 g/mol.
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is classified as an organic compound and an amino acid derivative. It may also be categorized under pharmaceuticals due to its potential applications in drug formulation and biological research.
The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for maximizing yield and purity. Common solvents include dimethyl sulfoxide or ethanol, and catalysts might be employed to accelerate the reaction.
The molecular structure of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride features:
This structure can be represented by its SMILES notation: CC(C(=O)O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)N.
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride can participate in various chemical reactions:
These reactions can be facilitated by using different reagents such as activating agents (e.g., Dicyclohexylcarbodiimide for amidation) and may require specific conditions (temperature and pH adjustments).
The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is not fully understood but is believed to involve modulation of neurotransmitter systems in the brain. It may act as an agonist or antagonist at specific receptors related to neurotransmission.
Research suggests that compounds with similar structures can influence pathways associated with serotonin and dopamine signaling, potentially affecting mood and cognitive functions.
4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride has several scientific applications:
This compound represents a valuable tool in both academic research and pharmaceutical development due to its unique properties and potential biological activities.
The exploration of benzofuran-derived amino acids represents a significant trajectory in neuropharmacological innovation. Early research focused on simple phenylalanine and tyrosine analogs, but the integration of the benzofuran scaffold—a bicyclic system combining benzene and furan rings—marked a strategic advancement aimed at enhancing blood-brain barrier permeability and receptor affinity. Benzofuran-containing compounds gained prominence following the isolation of neuroactive natural products and the subsequent synthesis of analogs with improved metabolic stability [3]. The development of protected amino acids like Fmoc-L-norArg(Pbf)-OH (CAS 1313054-32-8) exemplifies sophisticated synthetic approaches enabling precise modifications of amino acid backbones for neurological targets [3]. Within this landscape, 4-amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride emerges as a structurally optimized derivative. Its design leverages the historical recognition that saturation of the benzofuran's furan ring (yielding 2,3-dihydrobenzofuran) reduces oxidative susceptibility while maintaining π-stacking capabilities critical for interacting with neurotransmitter binding sites.
Table 1: Evolution of Benzofuran-Derived Neuropharmacological Agents
| Compound Class | Key Structural Feature | Research Significance |
|---|---|---|
| Early Benzofuran Alkaloids | Fused benzene-furan ring | Natural products with GABAergic activity |
| Synthetic Arylbutanoic Acids | 3-Aryl substitution on butanoic acid | Improved metabolic stability vs. phenylalanine analogs |
| Fmoc-L-norArg(Pbf)-OH [3] | Protected guanidino butanoic acid | Enabled peptide synthesis for receptor subtype studies |
| Target Compound | 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride | Enhanced conformational rigidity and receptor selectivity |
The 2,3-dihydrobenzofuran-5-yl group in this amino acid derivative confers distinct advantages for targeting central nervous system receptors. Unlike planar aromatic systems (e.g., phenyl or naphthyl), the partially saturated furan ring adopts a puckered conformation that imposes steric constraints on the attached butanoic acid chain. This reduces rotational freedom and locks the molecule into bioactive configurations compatible with the allosteric pockets of ionotropic glutamate receptors or GABA transporters [2]. The oxygen atom within the dihydrofuran ring serves as a hydrogen bond acceptor, facilitating interactions with residues in excitatory amino acid transporters (EAATs), as observed in analogs like 4-(3-aminophenyl)butanoic acid hydrochloride (PubChem CID 11715486) [2].
Physicochemical profiling further underscores its suitability for neuropharmacology:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1